Methyl [(trichloromethyl)disulfanyl]acetate
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Overview
Description
Methyl [(trichloromethyl)disulfanyl]acetate is an organosulfur compound with the molecular formula C₄H₅Cl₃O₂S₂. This compound is characterized by the presence of a trichloromethyl group and a disulfanyl linkage, making it a unique and interesting molecule for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(trichloromethyl)disulfanyl]acetate typically involves the reaction of trichloromethyl disulfide with methyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is usually conducted in a batch or continuous flow reactor, depending on the production requirements .
Chemical Reactions Analysis
Types of Reactions
Methyl [(trichloromethyl)disulfanyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfanyl linkage to thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl [(trichloromethyl)disulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl [(trichloromethyl)disulfanyl]acetate involves its interaction with various molecular targets. The trichloromethyl group and disulfanyl linkage play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
Trichloromethane (Chloroform): Contains a trichloromethyl group but lacks the disulfanyl linkage.
1,1,1-Trichloroethane: Another trichloromethyl-containing compound with different chemical properties.
Chloral: Contains a trichloromethyl group and is used in various chemical applications.
Uniqueness
Methyl [(trichloromethyl)disulfanyl]acetate is unique due to the presence of both the trichloromethyl group and the disulfanyl linkage.
Properties
CAS No. |
65540-50-3 |
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Molecular Formula |
C4H5Cl3O2S2 |
Molecular Weight |
255.6 g/mol |
IUPAC Name |
methyl 2-(trichloromethyldisulfanyl)acetate |
InChI |
InChI=1S/C4H5Cl3O2S2/c1-9-3(8)2-10-11-4(5,6)7/h2H2,1H3 |
InChI Key |
HZISRHXQFHSXDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSSC(Cl)(Cl)Cl |
Origin of Product |
United States |
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